molecular formula C15H23BO4 B13884008 3-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)propan-1-ol

3-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)propan-1-ol

Cat. No.: B13884008
M. Wt: 278.15 g/mol
InChI Key: PEHNKDBLLVMQKI-UHFFFAOYSA-N
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Description

3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]propan-1-ol is an organic compound that features a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]propan-1-ol typically involves the reaction of 3-(4-methoxyphenyl)propan-1-ol with a boron-containing reagent. One common method is the use of boronic acid derivatives under specific conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]propan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its boron-containing structure.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]propan-1-ol involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline
  • 2-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol

Uniqueness

3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]propan-1-ol is unique due to the presence of both a methoxy group and a propanol chain, which can influence its chemical reactivity and potential applications. The combination of these functional groups with the boron-containing dioxaborinane ring makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C15H23BO4

Molecular Weight

278.15 g/mol

IUPAC Name

3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]propan-1-ol

InChI

InChI=1S/C15H23BO4/c1-15(2)10-19-16(20-11-15)13-9-12(5-4-8-17)6-7-14(13)18-3/h6-7,9,17H,4-5,8,10-11H2,1-3H3

InChI Key

PEHNKDBLLVMQKI-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)CCCO)OC

Origin of Product

United States

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